molecular formula C11H17NO B2661593 2-Amino-3-methyl-1-phenylbutan-1-ol CAS No. 67323-51-7

2-Amino-3-methyl-1-phenylbutan-1-ol

Cat. No. B2661593
CAS RN: 67323-51-7
M. Wt: 179.263
InChI Key: COXYPOLXZLWCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-3-methyl-1-phenylbutan-1-ol” is a compound with the molecular formula C11H17NO . It is a chiral compound . This compound has been used in the synthesis of 1-allyl-2-pyrroleimines . It was also used as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CC(C)C(N)CO . The InChI representation is 1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 75-77 °C/8 mmHg (lit.) and a density of 0.936 g/mL at 25 °C (lit.) . The compound is a liquid at room temperature .

Scientific Research Applications

Fragrance Material Review

2-Amino-3-methyl-1-phenylbutan-1-ol, being a member of the fragrance structural group Aryl Alkyl Alcohols, is primarily used as a fragrance ingredient. A comprehensive toxicologic and dermatologic review highlights its categorization under secondary alcohols with a structure featuring an alcohol group attached to an aryl group. This review includes extensive summaries of toxicology and dermatology papers related to this compound, emphasizing its physical properties and mucous membrane irritation data (Scognamiglio et al., 2012).

Biofuel Production

The compound has been implicated in biofuel production, particularly in the context of isobutanol (2-methylpropan-1-ol) synthesis. A study on the anaerobic production of isobutanol in Escherichia coli used engineered enzymes, including ketol-acid reductoisomerase and alcohol dehydrogenase, for efficient biofuel generation. This study showcases the compound's relevance in creating more sustainable energy sources and enhancing biofuel production's economic viability (Bastian et al., 2011).

Chemical Synthesis and Analysis

In the field of chemical synthesis, this compound has been used in the preparation of various chemical compounds. Studies highlight its involvement in the synthesis of tetrazole-containing derivatives, showcasing its utility in creating complex molecular structures (Putis et al., 2008). Additionally, its derivatives have been used in the synthesis and characterization of metal complexes, further emphasizing its significance in advanced chemical synthesis processes (Ejidike & Ajibade, 2015).

Biotechnological Applications

The compound's biotechnological applications are also noteworthy, particularly in the synthesis of biofuel isomers like pentanol. Through metabolic engineering, microorganisms have been developed to produce pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, highlighting the compound's potential in this field (Cann & Liao, 2009).

Safety and Hazards

The compound “2-Amino-3-methyl-1-phenylbutan-1-ol” is classified under GHS07 for safety and hazards . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P271 (use only outdoors or in a well-ventilated area), and P280 (wear protective gloves/eye protection/face protection) .

properties

IUPAC Name

2-amino-3-methyl-1-phenylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8(2)10(12)11(13)9-6-4-3-5-7-9/h3-8,10-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXYPOLXZLWCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C1=CC=CC=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.